4-Chloro-2-nitrophenyl 4-hydroxybenzoate

Description

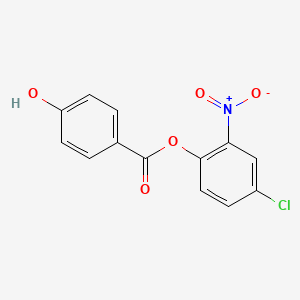

Structure

2D Structure

3D Structure

Properties

CAS No. |

93749-96-3 |

|---|---|

Molecular Formula |

C13H8ClNO5 |

Molecular Weight |

293.66 g/mol |

IUPAC Name |

(4-chloro-2-nitrophenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H |

InChI Key |

VUGYVFOYRMSSSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Acyl Chloride Method

This is a highly effective approach where 4-hydroxybenzoic acid is first converted into a more reactive acyl chloride, 4-hydroxybenzoyl chloride. google.com This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comorgsyn.org The resulting acyl chloride is then reacted with 4-chloro-2-nitrophenol (B165678).

The key aspects of this two-step process are:

Activation Step : 4-hydroxybenzoic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 4-hydroxybenzoyl chloride. google.com

Esterification Step : The acyl chloride is then treated with 4-chloro-2-nitrophenol. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.org The base neutralizes the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. libretexts.orgchemguide.co.uk Due to the lower reactivity of some acyl chlorides, the phenol (B47542) may first be converted to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) to accelerate the reaction. libretexts.orgchemguide.co.uk

Use of Coupling Agents

Modern esterification methods often employ coupling agents that facilitate the direct reaction between a carboxylic acid and an alcohol or phenol (B47542) under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose in a method known as Steglich esterification. organic-chemistry.org Other activating agents like phosphonitrilic chloride have also been shown to be effective for the synthesis of aryl esters from carboxylic acids and phenols. iajpr.com In these methods, the agent activates the carboxylic acid in situ, which is then attacked by the phenol to form the ester.

Comparative Summary of Synthetic Strategies

The selection of a synthetic methodology depends on factors such as substrate compatibility, desired yield, and reaction scale. The acyl chloride method is generally preferred for its high efficiency and reliability in forming aryl esters.

| Methodology | Key Reactants | Catalyst / Reagents | Typical Solvents | General Conditions & Considerations |

| Direct Acid-Catalyzed Esterification | 4-hydroxybenzoic acid + 4-chloro-2-nitrophenol (B165678) | H₂SO₄ or p-TsOH | Toluene, Benzene | Heating to reflux with azeotropic water removal (Dean-Stark trap). Reversible reaction. Often slow and low-yielding for phenols. chemguide.co.ukorganic-chemistry.orgtcu.edu |

| Acyl Chloride Method | 1. 4-hydroxybenzoic acid2. 4-hydroxybenzoyl chloride + 4-chloro-2-nitrophenol | 1. SOCl₂ or (COCl)₂2. Pyridine or Triethylamine (B128534) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Two-step process. Reaction is typically fast, high-yielding, and irreversible. The base neutralizes the HCl byproduct. libretexts.orggoogle.comresearchgate.net |

| Coupling Agent Method | 4-hydroxybenzoic acid + 4-chloro-2-nitrophenol | DCC, Phosphonitrilic Chloride | Dichloromethane (DCM) | Mild reaction conditions, often performed at room temperature. Forms a stable urea (B33335) or phosphonate (B1237965) byproduct that must be removed. iajpr.comorganic-chemistry.org |

Reaction Mechanisms and Kinetic Studies of 4 Chloro 2 Nitrophenyl 4 Hydroxybenzoate and Analogues

Nucleophilic Substitution Reactions at the Ester Carbonyl Center

Nucleophilic substitution at the carbonyl carbon is a fundamental reaction of esters. For 4-Chloro-2-nitrophenyl 4-hydroxybenzoate (B8730719), this reactivity is central to its chemical transformations, particularly in aminolysis and hydrolysis.

The aminolysis of esters, the reaction with an amine to form an amide, is a vital process in organic synthesis and biological systems. Kinetic studies on 4-Chloro-2-nitrophenyl benzoates and its analogues with various amines have been conducted to understand the underlying mechanisms.

Kinetic investigations are often performed under pseudo-first-order conditions, with the amine concentration significantly exceeding that of the ester substrate. koreascience.kr The progress of the reaction can be monitored using UV-vis spectrophotometry for slower reactions or stopped-flow spectrophotometry for faster ones. koreascience.kr

For the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000) with a series of cyclic secondary amines in an aqueous medium, a curved Brønsted-type plot was observed. researchgate.net This curvature suggests a change in the rate-determining step (RDS) from the breakdown of the zwitterionic tetrahedral intermediate to its formation as the basicity of the amine increases. researchgate.netnih.gov Specifically, the RDS changes as the pKa of the conjugate acid of the amine surpasses a certain value, for instance, 10.5 in one study. researchgate.net

In contrast, when the same reaction is carried out in acetonitrile (B52724) (MeCN), a linear Brønsted-type plot is obtained. koreascience.krresearchgate.net This linearity, with a βnuc value of 0.69, is indicative of a concerted mechanism. koreascience.krresearchgate.net The instability of the zwitterionic tetrahedral intermediate in the less polar solvent MeCN is believed to favor the concerted pathway over the stepwise one. koreascience.krresearchgate.net

The basicity of the nucleophilic amine plays a significant role in the reaction rate. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, is a valuable tool for assessing this relationship. The slope of this plot, the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state.

For the aminolysis of 4-chloro-2-nitrophenyl benzoate, the βnuc value of 0.69 in MeCN suggests a significant degree of C-N bond formation in the transition state of the concerted mechanism. koreascience.krresearchgate.net In aqueous solutions, where a stepwise mechanism is proposed, two distinct β values are observed, corresponding to the different rate-determining steps. For instance, β1 = 0.24 and β2 = 0.85 have been reported, indicating different sensitivities to nucleophile basicity for the formation and breakdown of the tetrahedral intermediate, respectively. researchgate.net Interestingly, amines are reported to be less reactive in MeCN than in water, despite being significantly more basic (by over 7 pKa units) in MeCN. koreascience.kr This highlights the profound influence of the solvent on both reactivity and the reaction mechanism. koreascience.kr

Table 1: Kinetic Data for the Aminolysis of 4-Chloro-2-nitrophenyl Benzoate with Cyclic Secondary Amines

| Amine | pKa (in H₂O) | k_N (M⁻¹s⁻¹) in MeCN | k_N (M⁻¹s⁻¹) in 20 mol % DMSO/H₂O |

| Piperidine (B6355638) | 11.22 | 3.52 | 1.29 |

| 3-Methylpiperidine | 11.25 | 4.15 | 1.55 |

| Morpholine | 8.70 | 0.0465 | 0.0575 |

| Piperazine | 9.81 | 0.213 | 0.234 |

This table is illustrative and based on findings from related studies. Actual values may vary.

The hydrolysis of esters can be catalyzed by general bases. In this mechanism, the base facilitates the reaction by deprotonating the nucleophile (water), thereby increasing its nucleophilicity. This is a common pathway for the hydrolysis of aryl esters. While specific studies on 4-Chloro-2-nitrophenyl 4-hydroxybenzoate were not found, the principles of general base catalysis are broadly applicable to this class of compounds. The efficiency of such catalysis is influenced by the positioning of the catalytic group relative to the ester's carbonyl group.

Aminolysis Reaction Kinetics and Mechanisms

Discrimination Between Concerted and Stepwise Mechanistic Pathways

The distinction between concerted and stepwise mechanisms is a key aspect of understanding the reactivity of this compound and its analogues. A concerted reaction occurs in a single step, passing through a single transition state without the formation of any intermediates. quora.com In contrast, a stepwise reaction involves the formation of one or more intermediates, each with its own transition state. quora.com

As discussed in the context of aminolysis, the choice between these pathways is highly dependent on the reaction conditions, particularly the solvent. koreascience.krresearchgate.net The instability of charged intermediates, such as the zwitterionic tetrahedral intermediate in aminolysis, in non-polar or aprotic solvents can favor a concerted mechanism where such intermediates are bypassed. koreascience.krresearchgate.net Computational studies can also help elucidate the energy profiles of both pathways and determine which is more favorable. rhhz.net For some acid-catalyzed ester aminolysis reactions, a concerted acyl substitution mechanism is proposed to be more likely than a classic stepwise mechanism. rhhz.net

Quantitative Structure-Activity Relationships in Reaction Kinetics

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. libretexts.org In the context of reaction kinetics, QSAR can be used to predict how changes in the structure of this compound or its analogues will affect their reaction rates.

The Hammett equation is a classic example of a linear free-energy relationship used in QSAR. rsc.org It describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. For the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in MeCN, a nonlinear Hammett plot is observed. koreascience.kr This nonlinearity is not attributed to a change in the rate-determining step but rather to the resonance stabilization of the substrate by electron-donating groups in the benzoyl moiety. koreascience.krresearchgate.net However, an excellent linear correlation is obtained with the Yukawa-Tsuno plot, which accounts for both resonance and inductive effects, yielding a ρX value of 1.03 and an r value of 0.78. koreascience.krresearchgate.net

Table 2: Second-Order Rate Constants (k_N) for the Reaction of 4-Chloro-2-nitrophenyl X-Substituted-Benzoates with Piperidine in MeCN at 25.0 °C

| Substituent (X) | σ_X | k_N (M⁻¹s⁻¹) |

| 3,5-(NO₂)₂ | 1.42 | 108 |

| 4-CN | 0.66 | 13.7 |

| 3-NO₂ | 0.71 | 18.2 |

| H | 0.00 | 3.52 |

| 4-CH₃ | -0.17 | 1.58 |

| 4-OCH₃ | -0.27 | 0.933 |

| 4-N(CH₃)₂ | -0.83 | 0.131 |

This table is illustrative and based on findings from related studies. Actual values may vary.

These QSAR studies provide valuable predictive power, allowing for the estimation of reaction rates for new analogues and a deeper understanding of the electronic effects governing the reactivity of this class of compounds.

Brønsted-Type Plots and Slope Interpretation

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the nucleophile, are a powerful tool for investigating reaction mechanisms, particularly in nucleophilic substitution reactions. The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl benzoate, an analogue of the title compound, reveal a significant dependence of the reaction mechanism on the solvent system. researchgate.netkoreascience.kr In acetonitrile (MeCN), the reaction with a series of cyclic secondary amines yields a linear Brønsted-type plot with a βnuc value of 0.69. koreascience.kr This value is considered high and represents an upper limit for reactions that are believed to proceed through a concerted mechanism, where bond formation and bond fission occur simultaneously. researchgate.netkoreascience.kr

In stark contrast, when the same reaction is conducted in an aqueous medium (specifically, 80 mol % H2O / 20 mol % DMSO), the Brønsted-type plot exhibits a downward curvature. researchgate.netkoreascience.kr Such a curved plot is a hallmark of a stepwise mechanism involving a tetrahedral intermediate. The downward break in the plot signifies a change in the rate-determining step (RDS) of the reaction. For the reactions of 4-chloro-2-nitrophenyl benzoate, the plot's parameters were determined to be β₁ = 0.24 and β₂ = 0.85, with the change in RDS occurring when the pKa of the amine's conjugate acid surpasses 10.5. researchgate.net At lower amine basicity, the breakdown of the tetrahedral intermediate to products is the RDS (indicated by the larger β₂ value), while at higher basicity, the initial nucleophilic attack to form the intermediate becomes rate-limiting (indicated by the smaller β₁ value). researchgate.netnih.gov

| Compound | Solvent | Nucleophiles | Brønsted Plot Shape | βnuc Value(s) | Inferred Mechanism |

| 4-Chloro-2-nitrophenyl benzoate | MeCN | Cyclic Secondary Amines | Linear | 0.69 | Concerted |

| 4-Chloro-2-nitrophenyl benzoate | 80% H₂O / 20% DMSO | Cyclic Secondary Amines | Curved (downward) | β₁ = 0.24, β₂ = 0.85 | Stepwise with change in RDS |

Hammett and Yukawa-Tsuno Correlations for Substituent Effects

To probe the electronic effects of substituents on the reaction rate, linear free-energy relationships such as the Hammett and Yukawa-Tsuno equations are employed. These correlations provide insight into the charge distribution at the reaction center in the transition state.

For the aminolysis of a series of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in acetonitrile, the Hammett plot, which correlates log(k/k₀) with the substituent constant σ, is not linear. koreascience.kr Instead, it forms two intersecting straight lines with a slope (ρ) of 1.01 for substrates with electron-withdrawing groups (EWGs) and 1.76 for those with electron-donating groups (EDGs). koreascience.kr

This non-linearity is not indicative of a change in the reaction mechanism. researchgate.netkoreascience.kr Rather, it arises from the stabilization of the ground state of the substrate by EDGs in the benzoyl moiety through resonance interactions. koreascience.kr Substrates with strong EDGs deviate negatively from the line defined by substrates with EWGs, with the deviation increasing with the donating ability of the substituent. koreascience.kr

A more accurate correlation is achieved using the Yukawa-Tsuno equation, which adds a term to account for the exalted resonance effect. The Yukawa-Tsuno plot for this reaction series exhibits an excellent linear correlation, yielding a ρX value of 1.03 and a resonance demand parameter (r) of 0.78. koreascience.kr The significant r value confirms a substantial resonance contribution and underscores that the non-linear Hammett plot is a result of ground-state stabilization, not a mechanism change. koreascience.krresearchgate.net This finding highlights that deducing a reaction mechanism based solely on the linearity of a Hammett plot can be misleading. koreascience.kr

| Substituent (X) in Benzoyl Group | Second-Order Rate Constant (kₙ, M⁻¹s⁻¹) in MeCN |

| 3,5-(NO₂)₂ | 108 |

| 4-CN | 23.4 |

| 3-Cl | 10.7 |

| H | 3.52 |

| 4-CH₃ | 1.13 |

| 4-OCH₃ | 0.505 |

| 4-N(CH₃)₂ | 0.131 |

| Correlation | Parameters | Interpretation |

| Hammett Plot | Non-linear: ρ = 1.01 (EWGs), ρ = 1.76 (EDGs) | Non-linearity due to ground-state resonance stabilization by EDGs. |

| Yukawa-Tsuno Plot | Linear: ρX = 1.03, r = 0.78 | Excellent correlation confirms significant resonance effect (r=0.78). |

Influence of Solvent Systems on Reaction Mechanisms and Rates

The choice of solvent can dramatically alter the energy landscape of a reaction, influencing both its rate and its mechanistic pathway by differentially solvating reactants, transition states, and intermediates.

The aminolysis of 4-chloro-2-nitrophenyl benzoate serves as a clear example of this solvent influence. koreascience.kr As discussed, the mechanism shifts from concerted in the aprotic solvent acetonitrile (MeCN) to stepwise in a polar aqueous medium (80% H₂O / 20% DMSO). researchgate.netkoreascience.kr This shift is attributed to the stability of the zwitterionic tetrahedral intermediate (T±). In a nonpolar aprotic solvent like MeCN, this charged intermediate is unstable, forcing the reaction to proceed through a single, concerted transition state. koreascience.kr Conversely, the polar, protic aqueous solvent system effectively stabilizes the T± intermediate through hydrogen bonding and dipole-dipole interactions, making the stepwise pathway with two distinct transition states energetically favorable. koreascience.krnih.gov

An interesting kinetic observation is that the amines are actually less reactive in MeCN than in the aqueous solution, despite being significantly more basic in MeCN (by over 7 pKa units). koreascience.kr This counterintuitive result emphasizes that nucleophilicity is not solely dependent on basicity but is also heavily influenced by the solvent's ability to stabilize the transition state. The greater stabilization of the transition state in the aqueous medium outweighs the higher basicity of the amines in acetonitrile, leading to faster reaction rates. koreascience.kr This demonstrates the critical role of the solvent in modulating both the reactivity and the fundamental mechanism of nucleophilic acyl substitution reactions.

| Solvent System | Brønsted Plot | Inferred Mechanism | Key Factor | Relative Reactivity |

| Acetonitrile (MeCN) | Linear | Concerted | Instability of the zwitterionic tetrahedral intermediate (T±). | Lower |

| 80% H₂O / 20% DMSO | Curved | Stepwise | Stabilization of the T± intermediate by the polar, protic medium. | Higher |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. For 4-Chloro-2-nitrophenyl 4-hydroxybenzoate (B8730719), the IR spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key vibrational frequencies are anticipated for the primary functional groups: the hydroxyl (-OH), nitro (-NO₂), ester (C=O and C-O), and chloro (C-Cl) groups, as well as the aromatic rings. The hydroxyl group's stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. The presence of a strong absorption band around 1735-1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching. Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear near 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O stretching of the ester and phenol (B47542) moieties would likely produce bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C-Cl stretching vibration is expected at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

A detailed analysis of the experimental spectrum would allow for the precise assignment of these bands, confirming the presence of all key functional groups and providing insights into the molecule's electronic environment.

Table 1: Expected Infrared (IR) Absorption Bands for 4-Chloro-2-nitrophenyl 4-hydroxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Ester (C=O) | C=O Stretch | 1735-1720 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1530-1500 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1350-1330 |

| Ester/Phenol (C-O) | C-O Stretch | 1300-1100 |

| Aromatic (C-H) | C-H Stretch | > 3000 |

| Chloro (C-Cl) | C-Cl Stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the two aromatic rings would exhibit distinct chemical shifts and coupling patterns. The protons of the 4-hydroxybenzoate moiety are expected to appear as two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons on the 4-chloro-2-nitrophenyl ring would also show characteristic signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift (around δ 160-170 ppm). The aromatic carbons would appear in the region of δ 110-160 ppm, with their specific shifts determined by the attached substituents. For instance, carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms would be significantly shifted.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4-hydroxybenzoate) | 6.8 - 8.0 | Doublets |

| Aromatic (4-chloro-2-nitrophenyl) | 7.5 - 8.5 | Complex pattern |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 170 |

| Aromatic Carbons | 110 - 160 |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₃H₈ClNO₅).

The mass spectrum would also reveal a characteristic fragmentation pattern upon ionization. The molecular ion peak [M]⁺ would be observed, along with isotopic peaks corresponding to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of fragment ions corresponding to the 4-hydroxybenzoyl cation and the 4-chloro-2-nitrophenoxide radical, or vice versa. Further fragmentation of these initial ions would provide additional structural information.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₈ClNO₅ |

| Monoisotopic Mass | 293.0091 u |

| Key Fragment Ions | [C₇H₅O₂]⁺, [C₆H₃ClNO₂]⁻ |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a precise three-dimensional model of the molecule. This would allow for the accurate determination of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the solid-state properties of the compound.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. The PXRD pattern of this compound would serve as a unique fingerprint for its crystalline phase. This technique is particularly useful for confirming the identity and purity of a bulk sample. The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, and nitrogen would be compared with the theoretical values calculated from its molecular formula (C₁₃H₈ClNO₅). A close agreement between the experimental and theoretical values would provide strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 53.17 |

| Hydrogen | H | 1.01 | 2.75 |

| Chlorine | Cl | 35.45 | 12.07 |

| Nitrogen | N | 14.01 | 4.77 |

| Oxygen | O | 16.00 | 27.24 |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

The assessment of purity is a critical step in the synthesis and characterization of any chemical compound. For this compound, chromatographic techniques are the principal methods for separating the main compound from any unreacted starting materials, by-products, or degradation products. While specific, validated analytical methods exclusively developed for this compound are not widely documented in peer-reviewed literature, standard chromatographic principles used for structurally similar aromatic esters, nitro-compounds, and phenols are directly applicable.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to assess the purity of this compound and to monitor the progress of its synthesis. It allows for the effective separation of the product from its precursors, such as 4-chloro-2-nitrophenol (B165678) and 4-hydroxybenzoic acid, based on differential partitioning between a stationary phase and a mobile phase.

Visualization of the separated spots on the TLC plate can be readily achieved under UV light (typically at 254 nm), as the aromatic rings and nitro group in the compound and related impurities are chromophoric.

Table 1: Representative TLC Method Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ on an aluminum or glass support. |

| Mobile Phase | A mixture of Hexane and Ethyl Acetate (B1210297), commonly in a ratio between 3:1 and 1:1 (v/v), adjusted to achieve optimal separation. |

| Sample Preparation | The compound is dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate to a concentration of approximately 1 mg/mL. |

| Application | A small spot of the dissolved sample is applied to the baseline of the TLC plate. |

| Development | The plate is placed in a sealed chamber containing the mobile phase, which travels up the plate via capillary action. |

| Visualization | The dried plate is observed under a UV lamp at 254 nm, where UV-active compounds appear as dark spots. |

High-Performance Liquid Chromatography (HPLC)

For a precise, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC (RP-HPLC) method would be highly effective for analyzing this compound. In this technique, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is polar.

The compound would be separated from potential impurities based on their hydrophobicity. More hydrophobic (less polar) molecules have a stronger affinity for the non-polar stationary phase and therefore elute later, resulting in a longer retention time. The starting materials, 4-chloro-2-nitrophenol and 4-hydroxybenzoic acid, are more polar than the final ester product and would be expected to have shorter retention times.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a small amount of acid (like formic acid or phosphoric acid) to control the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peaks. A UV detector is used for quantification, set to a wavelength where the analyte exhibits strong absorbance.

Table 2: Typical RP-HPLC Method Parameters for Quantitative Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 bonded silica, 4.6 mm x 250 mm, 5 µm particle size. |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical isocratic ratio might be 70:30 (Acetonitrile:Water). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV Spectrophotometer at 254 nm or 340 nm. |

| Injection Volume | 10 µL. |

| Column Temperature | 30 °C. |

Table 3: Illustrative Chromatographic Data for Purity Analysis This table presents hypothetical data from an RP-HPLC analysis to illustrate how the purity of a sample of this compound might be evaluated.

| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |

| 1 | 4-Hydroxybenzoic Acid | 3.5 | 0.3 |

| 2 | 4-Chloro-2-nitrophenol | 5.8 | 0.5 |

| 3 | This compound | 10.2 | 99.1 |

| 4 | Unknown Impurity | 12.5 | 0.1 |

This data indicates a sample purity of 99.1%, with minor impurities corresponding to the starting materials and an unknown by-product.

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 Nitrophenyl 4 Hydroxybenzoate

Computational chemistry provides profound insights into the intrinsic properties of molecules, elucidating relationships between structure, electronics, and reactivity. For 4-Chloro-2-nitrophenyl 4-hydroxybenzoate (B8730719), theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its chemical behavior at a molecular level. These investigations offer a detailed picture of the molecule's geometry, electronic landscape, and intermolecular interaction potential, which are crucial for predicting its properties and designing new materials.

Derivatization and Complex Chemical Transformations of 4 Chloro 2 Nitrophenyl 4 Hydroxybenzoate

Hydrolysis Pathways of the Ester Linkage

The ester linkage in 4-Chloro-2-nitrophenyl 4-hydroxybenzoate (B8730719) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield its constituent carboxylic acid and alcohol (in this case, a phenol). This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, proceeds through a tetrahedral intermediate to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenoxide, which is protonated upon acidic workup.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-chloro-2-nitrophenol (B165678) regenerates the acid catalyst and yields 4-hydroxybenzoic acid. The degradation of similar 4-hydroxybenzoic acid esters (parabens) is known to proceed via this initial hydrolysis of the ester bond. researchgate.netrsc.org

Table 1: Products of Ester Hydrolysis

| Reactant | Conditions | Product 1 | Product 2 |

|---|---|---|---|

| 4-Chloro-2-nitrophenyl 4-hydroxybenzoate | 1. NaOH(aq), Δ2. H₃O⁺ | 4-Hydroxybenzoic acid | 4-Chloro-2-nitrophenol |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org For this compound, this reaction allows for the synthesis of different esters of 4-hydroxybenzoic acid by reacting it with various alcohols in the presence of an acid or base catalyst. libretexts.orgyoutube.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by an alcohol (R'-OH). The reaction equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. libretexts.org

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide) can be used to deprotonate the reactant alcohol, forming a potent nucleophile (alkoxide, R'-O⁻). This alkoxide then attacks the ester's carbonyl carbon. This method is often faster than acid-catalyzed transesterification. youtube.com The 4-chloro-2-nitrophenoxide is an excellent leaving group, facilitating this transformation.

Table 2: Representative Transesterification Reactions

| Reactant Alcohol (R'-OH) | Catalyst | Product Ester | Leaving Group |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ or NaOCH₃ | Methyl 4-hydroxybenzoate | 4-Chloro-2-nitrophenol |

| Ethanol (CH₃CH₂OH) | H₂SO₄ or NaOCH₂CH₃ | Ethyl 4-hydroxybenzoate | 4-Chloro-2-nitrophenol |

Reductive Transformations of the Nitro Group to Amino Derivatives

The nitro group on the 4-chloro-2-nitrophenyl moiety is readily reduced to an amino group, yielding an aniline (B41778) derivative. This transformation is a cornerstone of aromatic chemistry and can be accomplished using a variety of reducing agents, offering different levels of selectivity and reaction conditions.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. weebly.com Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a classic and effective method. weebly.com Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or hydroiodic acid (HI) can also be employed for this purpose. ma.edu

Under certain conditions, the reduction can be stopped at an intermediate stage, such as the hydroxylamine (B1172632) derivative. For instance, some enzymatic reductions or specific chemical reagents can selectively convert the nitro group to a hydroxylamino group. aiinmr.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amino (-NH₂) | Methanol, Room Temperature |

| Sn, conc. HCl | Amino (-NH₂) | Ethanol, Reflux |

| Fe, HCl or CH₃COOH | Amino (-NH₂) | Water/Ethanol, Reflux |

| Na₂S₂O₄ | Amino (-NH₂) | Water/Methanol, Reflux |

| HI, H₃PO₂ | Amino (-NH₂) | Reflux |

Electrophilic Aromatic Substitution Reactions on the 4-Hydroxybenzoate Ring

The 4-hydroxybenzoate ring is activated towards electrophilic aromatic substitution (EAS). The powerful electron-donating hydroxyl (-OH) group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is blocked. The ester group is a deactivating group, but its influence is overcome by the strongly activating hydroxyl group.

Bromination: Reaction with bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) can lead to the introduction of one or two bromine atoms onto the ring at the 3- and 5-positions. The reaction with one equivalent of bromine can selectively produce the mono-brominated product. google.com

Nitration: While the other ring is already nitrated, the 4-hydroxybenzoate ring can also undergo nitration. Using a nitrating mixture of nitric acid and sulfuric acid under carefully controlled, mild conditions could introduce a nitro group at the 3-position. nih.gov

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagent(s) | Expected Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / CH₃COOH | 4-Chloro-2-nitrophenyl 3-bromo-4-hydroxybenzoate |

Nucleophilic Aromatic Substitution Reactions on the 4-Chloro-2-nitrophenyl Moiety

The chlorine atom on the 4-chloro-2-nitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the presence of the strong electron-withdrawing nitro group positioned ortho to the chlorine atom. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. A wide range of nucleophiles can displace the activated chlorine.

Table 5: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Product of Substitution |

|---|---|---|

| Amine | Piperidine (B6355638) | 4-(Piperidin-1-yl)-2-nitrophenyl 4-hydroxybenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-nitrophenyl 4-hydroxybenzoate |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-2-nitrophenyl 4-hydroxybenzoate |

Strategic Utility as a Synthetic Intermediate for Novel and Complex Chemical Entities

The presence of multiple, selectively addressable functional groups makes this compound a highly versatile synthetic intermediate. Its strategic utility lies in the ability to perform a sequence of reactions on its different moieties to build complex, polyfunctional molecules. For example, related halonitrobenzene derivatives serve as key starting materials for pharmaceuticals and heterocyclic compounds. nih.govresearchgate.net

A synthetic strategy could involve:

SₙAr Reaction: First, displacing the activated chlorine with a desired nucleophile to introduce complexity on the nitrophenyl ring.

Nitro Group Reduction: Next, reducing the nitro group to an amine, which can then be further functionalized through acylation, alkylation, or diazotization.

Ester Hydrolysis/Transesterification: Finally, the ester linkage can be cleaved to unmask a carboxylic acid or transesterified to introduce a different alkyl or aryl group.

This stepwise modification allows for the construction of elaborate molecular architectures that are often pursued in the synthesis of bioactive compounds and medicinally important heterocycles. weebly.comnih.govnih.gov The distinct reactivity of each part of the molecule provides a robust platform for developing libraries of compounds for various applications.

Applications in Advanced Materials Science and Specialized Chemical Synthesis

Role as a Precursor in Polymer Synthesis

The compound serves as a valuable precursor in the synthesis of high-performance polymers, primarily due to the characteristics derived from its 4-hydroxybenzoate (B8730719) component. 4-hydroxybenzoic acid and its derivatives are well-established monomers for producing liquid crystal polymers (LCPs), which are known for their exceptional mechanical properties and thermal stability. researchgate.netnih.gov The ester linkage in 4-Chloro-2-nitrophenyl 4-hydroxybenzoate can be strategically cleaved or transformed during polymerization processes.

The presence of the electron-withdrawing chloro and nitro groups on the phenyl ring activates the ester. This activation makes the 4-chloro-2-nitrophenoxy group a good leaving group in polycondensation reactions, such as those used to form polyamides, poly(ether-ester)s, and other polyesters. mdpi.comresearchgate.net This reactivity is fundamental in step-growth polymerization, where the controlled formation of ester or amide linkages is required to build the polymer chain. For instance, in a reaction with a diamine, the 4-hydroxybenzoate moiety could be incorporated into a poly(ester amide) backbone, a class of polymers known for combining the degradability of polyesters with the thermal and mechanical strength of polyamides. researchgate.net

The synthesis of bio-based and degradable poly(ether-ester)s often involves melt-polymerization techniques where monomers containing ester and ether linkages are reacted. mdpi.comnih.gov While this specific compound is not cited directly in large-scale production, its structure is representative of the activated monomers used in such synthetic strategies to create polymers with tailored properties.

| Polymer Class | Relevant Synthetic Method | Key Properties | Reference |

|---|---|---|---|

| Liquid Crystal Polymers (LCPs) | Melt Polycondensation | High thermal stability, chemical resistance, high mechanical strength | researchgate.netnih.gov |

| Poly(ester amide)s (PEAs) | Solution or Interfacial Polycondensation | Combines mechanical properties of polyamides with the biodegradability of polyesters | researchgate.net |

| Poly(ether-ester)s | Melt Polymerization | Tunable thermal properties, potential for biodegradability, can exhibit elastomeric properties | mdpi.comnih.gov |

Potential in the Development of Liquid Crystalline Materials

Derivatives of benzoic acid are fundamental components in the design of thermotropic liquid crystals. nih.gov The formation of liquid crystalline phases, or mesophases, is dependent on molecular geometry and intermolecular interactions that encourage self-assembly into ordered structures. nih.gov The molecular structure of this compound possesses features that are conducive to liquid crystalline behavior.

The core of the molecule consists of two aromatic rings linked by an ester group, providing the rigidity characteristic of mesogenic (liquid crystal-forming) compounds. The ability of benzoic acid derivatives to form ordered structures is often enhanced by intermolecular hydrogen bonding. nih.gov While this specific ester does not have a free carboxylic acid group for dimerization, the polar chloro and nitro substituents create significant dipole moments. These dipoles can lead to strong dipole-dipole interactions, which, along with van der Waals forces, facilitate the parallel alignment of molecules necessary for forming nematic or smectic phases. tandfonline.comsemanticscholar.org

Research into benzoic acid derivatives has shown that variations in substituents and the length of alkyl chains can tune the type of mesophase and the temperature range over which it is stable. tandfonline.comresearchgate.net The specific combination of chloro and nitro groups on one ring and a hydroxyl-derived benzoate (B1203000) on the other makes this compound an interesting candidate for synthesis and investigation within the broader study of how electronic and steric factors influence liquid crystal properties.

| Structural Feature | Contribution to Liquid Crystalline Behavior | Reference |

|---|---|---|

| Rigid Biphenyl-like Core | Provides the necessary molecular anisotropy (rod-like shape) for mesophase formation. | nih.gov |

| Ester Linkage | Connects the aromatic rings while maintaining a degree of structural rigidity. | researchgate.net |

| Polar Substituents (Cl, NO₂) | Induce strong dipole moments, promoting intermolecular attractions and molecular alignment. | nih.gov |

| Aromatic Rings | Allow for π-π stacking interactions, which can help stabilize ordered phases. | semanticscholar.org |

Utilization as a Model Compound in Mechanistic Organic Chemistry Studies

The compound is a suitable substrate for studying the mechanisms of nucleophilic substitution reactions. The phenyl ring bearing the chloro and nitro groups is highly electron-deficient. This electronic feature makes the ester an excellent model for investigating nucleophilic aromatic substitution (SNAr) and nucleophilic acyl substitution at the ester carbonyl group.

Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, have been conducted to elucidate reaction mechanisms in detail. researchgate.net For example, the reactions of these esters with amines (aminolysis) have been used to explore the transition between a concerted mechanism (where bond-forming and bond-breaking occur in a single step) and a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The rate of the reaction and the nature of the mechanism are highly sensitive to the electronic properties of the substituents on the benzoyl group and the basicity of the nucleophilic amine. researchgate.net

By systematically varying the nucleophile or the reaction conditions and monitoring the reaction kinetics, researchers can construct Brønsted and Hammett plots. These plots provide quantitative data on the electronic demands of the reaction's rate-determining step. For instance, a kinetic study of the aminolysis of 4-chloro-2-nitrophenyl benzoate in acetonitrile (B52724) concluded that the reaction proceeds through a concerted mechanism, whereas in an aqueous medium, it follows a stepwise pathway. researchgate.net This highlights how such compounds serve as sensitive probes for understanding fundamental principles of chemical reactivity. Similar mechanistic questions can be addressed in transesterification reactions. researchgate.net

| Type of Study | Information Gained | Key Features of the Model Compound | Reference |

|---|---|---|---|

| Kinetic Analysis of Aminolysis | Determination of concerted vs. stepwise reaction pathways; role of solvent. | Electron-deficient aromatic ring, good leaving group (4-chloro-2-nitrophenoxide). | researchgate.net |

| Hammett/Yukawa-Tsuno Plots | Quantifies the effect of substituents on reaction rates and elucidates electronic transition states. | Allows for systematic variation of substituents on the benzoyl moiety. | researchgate.net |

| Brønsted Plots | Correlates the reaction rate with the basicity of the nucleophile, indicating the degree of bond formation in the transition state. | Serves as a consistent substrate for a series of nucleophiles. | researchgate.net |

| Transesterification Kinetics | Investigates the influence of nucleophile and leaving group on the reaction mechanism and activation parameters. | Activated ester linkage facilitates reaction with other alcohols or phenols. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-nitrophenyl 4-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification using chlorinated nitrobenzene derivatives and 4-hydroxybenzoic acid. Key variables include:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl dichloride (C₂O₂Cl₂) as chlorinating agents (commonly used for activating carboxylic acids).

- Solvent Systems : Dichloromethane (DCM) or benzene for reflux conditions (60–80°C).

- Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide to enhance reaction efficiency.

Example: Using SOCl₂ in DCM at 50°C for 4–12 hours yields a crude product, which is purified via recrystallization (ethanol/water) to achieve >90% purity . - Data Table :

| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SOCl₂ + DMF | DCM | 50 | 12 | 78 | 92 |

| C₂O₂Cl₂ + DMF | Benzene | 80 | 6 | 85 | 89 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 168–170 ppm). ¹³C NMR confirms the nitro (C-NO₂) and chloro (C-Cl) substituents .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 740 cm⁻¹ (C-Cl) validate functional groups .

- HPLC-MS : Quantifies purity and detects side products (e.g., unreacted 4-hydroxybenzoic acid) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for nitro-group stabilization in 4-Chloro-2-nitrophenyl derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution and nitro-group orientation. For example:

- Contradiction : Experimental NMR data may suggest resonance stabilization of the nitro group, while X-ray crystallography shows planar geometry.

- Resolution : DFT calculations confirm delocalization of nitro-group electrons into the aromatic ring, explaining discrepancies between spectral and crystallographic data .

Q. What experimental strategies mitigate side reactions during esterification of 4-hydroxybenzoic acid with chlorinated nitrobenzene derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–20°C) reduce hydrolysis of the ester bond.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using acetyl chloride) to prevent unwanted nucleophilic attacks.

- Catalytic Optimization : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates esterification while minimizing side-product formation .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ortho-nitro group hinders access to the aryl chloride, reducing Suzuki-Miyaura coupling efficiency.

- Electronic Effects : Electron-withdrawing nitro and chloro groups activate the aryl chloride for nucleophilic aromatic substitution (SNAr).

- Workaround : Use Pd/XPhos catalysts to enhance coupling yields (>70%) under microwave irradiation (120°C, 1 hr) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days.

- Analytical Tools : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification.

- Key Finding : The ester bond hydrolyzes rapidly at pH >10, yielding 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol .

Q. What statistical methods are appropriate for analyzing contradictory spectral data in structural elucidation?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality of IR/NMR datasets to identify outliers.

- Multivariate Regression : Correlates experimental data (e.g., chemical shifts) with computational predictions to resolve ambiguities .

Emerging Methodologies

Q. Can machine learning models predict optimal reaction conditions for synthesizing novel analogs of this compound?

- Methodological Answer : Yes. Neural networks trained on reaction databases (e.g., Reaxys) can recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.